N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide
Description
N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is a structurally complex small molecule featuring a thiophene-2-carboxamide core linked to a substituted indole moiety via an ethyl spacer. The compound integrates a 4-ethylphenylamino group and a thioether bridge, which may influence its pharmacokinetic and pharmacodynamic properties. Its synthesis likely involves multi-step reactions, including thioether formation, amide coupling, and indole functionalization, as inferred from analogous methodologies in the literature .
Properties
IUPAC Name |
N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-2-18-9-11-19(12-10-18)27-24(29)17-32-23-16-28(21-7-4-3-6-20(21)23)14-13-26-25(30)22-8-5-15-31-22/h3-12,15-16H,2,13-14,17H2,1H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZOOCQCKXZSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a thiophene ring, an indole moiety, and an ethylphenylamino group. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 475.58 g/mol |
| IUPAC Name | N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide |
| CAS Number | 851714-74-4 |
The compound's mechanism of action is believed to involve the inhibition of specific enzymes or receptors, leading to altered cellular signaling pathways. Preliminary studies suggest that it may interact with protein targets through hydrophobic contacts and hydrogen bonding, which can modulate their activity .
Anticancer Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that certain thiazole derivatives showed potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range . The incorporation of the ethylphenylamino group has been linked to enhanced activity against tumor cells.
Antimicrobial Activity
The compound's structural elements suggest potential antimicrobial properties. Compounds with similar moieties have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi . A SAR analysis indicated that specific substitutions on the phenyl ring can significantly enhance antimicrobial efficacy.
Neuropharmacological Effects
In a study assessing anticonvulsant activity, related compounds were evaluated in picrotoxin-induced convulsion models. The results indicated that certain structural features are crucial for neuroprotective effects, suggesting that this compound might also possess neuropharmacological benefits.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A recent investigation into the cytotoxic effects of structurally similar compounds revealed that modifications in the indole and thiophene rings significantly impacted their effectiveness against HeLa and A549 cell lines. The study reported IC50 values under 5 µM for several derivatives, emphasizing the importance of structural optimization in drug design .
- Antimicrobial Testing : Another study focused on testing various thioether-containing compounds against a panel of bacterial strains. The results showed that specific substitutions led to enhanced antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 µg/mL .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are best contextualized by comparing it with related molecules. Below is a detailed analysis:
Substituent-Driven Activity Variations
Key Observations :
- Bioactivity : Compound 4g (quinazoline derivative) exhibits superior antiproliferative activity compared to the target compound’s inferred profile, likely due to its sulfamoyl group enhancing DNA intercalation or kinase inhibition .
- Structural Flexibility : The target compound’s indole-thioether linkage distinguishes it from simpler analogs like HR469815 (shorter alkyl chain) and nitrophenyl derivatives (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide), which lack heterocyclic complexity .
- Toxicity Considerations: Nitrophenyl-containing analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) demonstrate genotoxicity, whereas ethylphenyl substituents (as in the target compound) may reduce such risks .
Key Observations :
- The target compound’s synthesis likely faces challenges in regioselective indole functionalization and thioether stability, contrasting with simpler amide couplings in nitrophenyl analogs .
- Higher molecular weight and hydrophobicity may limit bioavailability compared to smaller molecules like N-(2-nitrophenyl)thiophene-2-carboxamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
